molecular formula C17H18 B8793920 Prop-1-en-2-ylbenzene; styrene CAS No. 104492-15-1

Prop-1-en-2-ylbenzene; styrene

Cat. No.: B8793920
CAS No.: 104492-15-1
M. Wt: 222.32 g/mol
InChI Key: ZAKVZVDDGSFVRG-UHFFFAOYSA-N
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Description

Prop-1-en-2-ylbenzene; styrene is a useful research compound. Its molecular formula is C17H18 and its molecular weight is 222.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

104492-15-1

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

prop-1-en-2-ylbenzene;styrene

InChI

InChI=1S/C9H10.C8H8/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8/h3-7H,1H2,2H3;2-7H,1H2

InChI Key

ZAKVZVDDGSFVRG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1

physical_description

Dry Powder

Related CAS

9011-11-4
68441-37-2
108080-90-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this example, α-methylstyrene and styrene were copolymerized by the same emulsion polymerization method as described in Example 1 to obtain α-methylstyrene-styrene copolymer [hereinafter abbreviated as P(αMS/S)]. That is, α-methylstyrene-styrene copolymer having Tg of 114° C. was obtained in a conversion of 90% after the copolymerization at 15° C. for 10 hours by using 35 parts by weight of α-methylstyrene and 65 parts by weight of styrene (Example 3). Further, α-methylstyrene-styrene copolymer having Tg of 129° C. was obtained in a conversion of 60% after the copolymerization at 15° C. for 20 hours by using 55 parts by weight of α-methylstyrene and 45 parts by weight of styrene (Example 4). And also, α-methylstyrene-styrene copolymer having Tg of 149° C. was obtained in a conversion of 40% after the copolymerization at 15° C. for 30 hours by using 85 parts by weight of α -methylstyrene and 15 parts by weight of styrene (Example 5).
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Synthesis routes and methods II

Procedure details

A mixture of α-methyl styrene, styrene, and dehydrated and refined toluene (volume ratio=total amount of monomers:toluene=1:1) and boron trifluoride phenolate complex diluted to ten times with dehydrated and refined toluene (1.7 times equivalent as phenol) were continuously fed into an autoclave having an actual capacity of 1270 ml equipped with mixing blades. The polymerization reaction was carried out at the reaction temperature of 5° C. The mol ratio of α-methyl styrene to styrene was 80:20. The feeding rate of the mixture of monomers and toluene was 1.0 liter/hour, and that of the diluted catalyst was 90 milliliters/hour. Next, the reactant mixture was transferred into the second stage autoclave so as to continue polymerization at 5° C. When the total residence time in the first and second stage autoclaves reached two hours, the reactant mixture was discharged continuously. When three times as much time as that of the residence time elapsed, one liter of the reactant mixture was sampled and the polymerization reaction was terminated. After termination of polymerization, one normal NaOH aqueous solution was added to the sampled reactant mixture so as to deash the residual catalyst. The obtained reactant mixture was further washed five times using a large amount of water. Solvent and un-reacted monomers were removed by vacuum distillation in an evaporator to obtain α-methyl styrene-styrene copolymer (2). This α-methyl styrene-styrene copolymer (2) had these properties: softening point Tm=120° C., number average molecular weight Mn=1100, and weight average molecular weight Mw=1930.
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